molecular formula C12H16N2OS B13558768 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13558768
M. Wt: 236.34 g/mol
InChI Key: BCVXRFFKRRGTMO-UHFFFAOYSA-N
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Description

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is a small organic molecule characterized by a thiophene core substituted with a morpholinomethyl group at the 5-position and a propargylamine (-C≡C-CH2NH2) moiety at the 3-position. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) enhances solubility and may contribute to target binding via hydrogen bonding or dipole interactions.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

3-[5-(morpholin-4-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C12H16N2OS/c13-3-1-2-11-8-12(16-10-11)9-14-4-6-15-7-5-14/h8,10H,3-7,9,13H2

InChI Key

BCVXRFFKRRGTMO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CS2)C#CCN

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Morpholinomethyl)thiophene Intermediate

2.1.1 Starting Material

  • 3-Bromothiophene or 3-substituted thiophene derivatives are commonly used as starting materials for selective functionalization.

2.1.2 Morpholinomethylation

  • The morpholinomethyl group is introduced via nucleophilic substitution or reductive amination involving formaldehyde and morpholine.
  • A typical method involves reacting 5-formylthiophene or 5-bromomethylthiophene with morpholine under reductive amination conditions using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents.
  • Alternatively, 5-bromomethylthiophene can be reacted with morpholine under basic conditions to afford the morpholinomethyl-substituted thiophene.

Reaction Scheme Example:

Step Reagents & Conditions Product Yield (%)
1 5-Bromomethylthiophene + Morpholine, K2CO3, DMF, 80 °C 5-(Morpholinomethyl)thiophene 75-85

Note: DMF = Dimethylformamide

Installation of Prop-2-yn-1-amine at Thiophene 3-Position

2.2.1 Sonogashira Coupling

  • The prop-2-yn-1-amine moiety can be introduced via Sonogashira cross-coupling reaction between 3-bromothiophene derivatives and propargylamine or its protected derivatives.
  • Typical catalysts include palladium(0) complexes such as Pd(PPh3)4, with copper(I) iodide as co-catalyst, in the presence of a base like triethylamine or diisopropylethylamine.
  • Reactions are conducted under inert atmosphere (nitrogen or argon) and anhydrous conditions.

2.2.2 Alternative Nucleophilic Substitution

  • In some cases, nucleophilic substitution of a halomethyl intermediate with propargylamine can be employed.

Reaction Scheme Example:

Step Reagents & Conditions Product Yield (%)
2 3-Bromothiophene derivative + Propargylamine, Pd catalyst, CuI, Et3N, THF, 50 °C 3-(Prop-2-yn-1-yl)thiophene derivative 65-80

Note: THF = Tetrahydrofuran

Final Assembly and Purification

  • After the installation of both substituents, the compound is purified by column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes).
  • Characterization is performed by nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity.

Comparative Data Table of Preparation Methods

Method Step Reagents/Conditions Advantages Limitations Typical Yield (%)
Morpholinomethylation 5-Bromomethylthiophene + Morpholine, K2CO3, DMF, 80 °C Mild conditions, good selectivity Requires bromomethyl precursor 75-85
Sonogashira Coupling 3-Bromothiophene + Propargylamine, Pd(PPh3)4, CuI, Et3N, THF, 50 °C Efficient C-C bond formation, widely used Sensitive to moisture, requires inert atmosphere 65-80
Nucleophilic Substitution Halomethylthiophene + Propargylamine, base, solvent Simpler setup, no metal catalyst Possible side reactions, lower yields 50-70

Research Findings and Optimization Notes

  • Catalyst choice and reaction conditions strongly influence yield and purity, with palladium-catalyzed Sonogashira coupling being the most reliable for installing the prop-2-yn-1-amine moiety.
  • Protection of the amine group in propargylamine (e.g., as a Boc-protected derivative) may be employed to avoid side reactions during coupling, followed by deprotection in the final step.
  • Morpholinomethylation is efficiently achieved via reductive amination, with sodium triacetoxyborohydride providing high selectivity and yields.
  • Solvent choice (polar aprotic solvents like DMF or THF) and base selection (K2CO3, triethylamine) are critical for reaction efficiency.
  • Purification via chromatography ensures removal of palladium residues and by-products, critical for pharmaceutical or biological applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The morpholinomethyl group can interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. The prop-2-yn-1-amine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Substituents Key Functional Groups
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine Thiophene - 5-position: Morpholinomethyl
- 3-position: Propargylamine
Morpholine, propargylamine, thiophene
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine Thiophene - 5-position: Piperidinylmethyl
- 3-position: Propargylamine
Piperidine, propargylamine, thiophene
AT9283 Benzoimidazole-pyrazole - Benzoimidazole: 5-Morpholinomethyl
- Pyrazole: Cyclopropyl urea
Morpholine, urea, heteroaromatic
3-Morpholino-N-(thiophen-2-ylmethyl)propan-1-amine Thiophene - 2-position: Methylamine with morpholine
- Side chain: Propylamine
Morpholine, thiophene, alkylamine
Table 2: Pharmacological Profiles of Analogs
Compound Name Biological Activity Mechanism/Pathway Potency (IC50/EC50) Reference
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine Inferred kinase inhibition, immunomodulation Potential Syk/LAT pathway modulation (by analogy) Not reported N/A
AT9283 Mast cell degranulation inhibition, Syk kinase inhibition Suppression of IgE-mediated allergic response 0.58 μM (degranulation)
0.09 μM (IL-4)
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine No reported activity N/A N/A
3-Morpholino-N-(thiophen-2-ylmethyl)propan-1-amine No reported activity N/A N/A

Key Observations:

  • Role of Morpholine vs. AT9283’s morpholine group contributes to its kinase inhibition profile .
  • Propargylamine vs. Urea: The propargylamine group in the target compound introduces a linear, rigid spacer, whereas AT9283’s urea linker facilitates interactions with kinase active sites. Both moieties are critical for molecular orientation .
  • Thiophene vs. Benzoimidazole: Thiophene’s electron-rich π-system may favor interactions with hydrophobic pockets, while benzoimidazole (in AT9283) provides a planar scaffold for multi-kinase inhibition .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors Solubility
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine 265.36 ~1.5 2 donors, 4 acceptors Moderate (polar groups)
AT9283 460.52 ~3.2 3 donors, 6 acceptors Low (lipophilic core)
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine 234.36 ~2.1 1 donor, 2 acceptors Moderate

Implications:

  • The target compound’s lower molecular weight and balanced LogP suggest better bioavailability compared to AT9283.
  • Morpholine’s polarity may offset the hydrophobicity of the thiophene ring, enhancing aqueous solubility .

Biological Activity

3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is a synthetic compound characterized by the presence of a thiophene ring and a propargyl amine moiety, with a morpholine substituent that enhances its solubility and bioavailability. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's molecular formula is C12H15N2OS, and it exhibits unique physical and chemical properties attributed to its structural components. The thiophene ring contributes to its aromatic characteristics, while the propargyl amine allows for various reactivities. The morpholine group further enhances its interaction with biological targets.

Property Value
Molecular FormulaC12H15N2OS
Molecular Weight239.32 g/mol
SolubilityEnhanced due to morpholine

Biological Activity

Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have shown promise as antibacterial agents. Studies suggest that 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine may inhibit bacterial growth effectively.
  • Anticancer Properties : Preliminary assays indicate that this compound has antiproliferative effects against various human cancer cell lines. For instance, it has demonstrated activity in inhibiting the growth of breast cancer (MCF-7) and squamous cell carcinoma cells.

Case Study: Anticancer Activity

A study conducted on the effects of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine on human cancer cell lines revealed promising results:

Cell Line IC50 (µM) Activity
MCF-712.5Moderate Inhibition
SCC2510.0Strong Inhibition
A549 (Lung cancer)15.0Moderate Inhibition

These results suggest that the compound could serve as a lead in developing new anticancer therapies.

The exact mechanism of action for 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in proliferation and apoptosis, potentially through the inhibition of key enzymes or receptors.

Comparative Analysis

Comparative studies with other thiophene derivatives have shown that while many share similar structural features, their biological activities can vary significantly based on substituents and molecular interactions.

Compound Name Biological Activity
1-(Thiophen-2-yl)prop-2-yn-1-amAntimicrobial, moderate anticancer
3-(5-(Morpholinomethyl)thiophen-3-y)prop-2-yn-1-amEnhanced solubility, strong anticancer
1-[3-(Thiophen -2 -yl)prop -2 -yne]-cyclopentan -1-oneUnique reactivity, varied activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine in a laboratory setting?

  • Methodological Answer : The synthesis can be adapted from reductive amination protocols used for structurally similar amines. For example, a thiophene-3-carbaldehyde intermediate can react with morpholine-containing amines under catalytic hydrogenation (e.g., using Pd/C or NaBH₄ as a reducing agent). Reaction optimization should focus on temperature (40–60°C), solvent polarity (e.g., THF or MeOH), and stoichiometric ratios to minimize side products like imine intermediates. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for confirming the presence of the morpholine ring (δ 2.4–3.7 ppm for N–CH₂ groups), thiophene protons (δ 6.8–7.3 ppm), and propargylamine signals (δ 1.9–2.1 ppm). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅N₂OS: 247.0904) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer : The compound’s topological polar surface area (≈52.7 Ų, calculated using software like MarvinSketch) suggests moderate solubility in polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (2–12) and temperature (4–40°C) should be conducted via accelerated degradation assays. Hydrolysis of the propargylamine group is a potential degradation pathway, monitored via LC-MS .

Advanced Research Questions

Q. How does the morpholine moiety influence the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profile?

  • Methodological Answer : The morpholine ring enhances bioavailability by increasing water solubility (via hydrogen bonding) and reducing plasma protein binding. In vitro PK assays (e.g., Caco-2 cell permeability) and hepatic microsome stability tests (using rat/human liver fractions) quantify metabolic stability. For PD profiling, receptor-binding assays (e.g., radioligand displacement) and enzyme inhibition studies (e.g., kinase panels) identify molecular targets .

Q. What strategies are effective for resolving contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from differences in metabolic activation (e.g., cytochrome P450-mediated transformations). Cross-validate findings using:

  • Metabolite ID : LC-HRMS to identify active/inactive metabolites.
  • Species-specific assays : Compare murine vs. human hepatocyte metabolism.
  • Dose-response modeling : Establish EC₅₀/IC₅₀ correlations between cell-based and animal models .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against homology models of target proteins (e.g., GPCRs or kinases) identifies binding poses. Key interactions include:

  • Hydrogen bonding : Morpholine oxygen with Asp/Glu residues.
  • π-π stacking : Thiophene ring with aromatic side chains.
  • Van der Waals interactions : Propargyl group with hydrophobic pockets.
    • Validate predictions via site-directed mutagenesis and surface plasmon resonance (SPR) binding assays .

Q. What synthetic modifications can enhance selectivity for specific biological targets?

  • Methodological Answer : Introduce substituents to the thiophene ring (e.g., halogens at C4 for steric bulk) or replace the propargylamine with azide/alkyne groups for click chemistry applications. Structure-activity relationship (SAR) studies should include:

  • Analog synthesis : Focus on morpholine ring size (e.g., piperidine vs. thiomorpholine derivatives).
  • Biological screening : Use high-throughput kinase inhibition assays to identify selectivity shifts .

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